3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole
Description
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYZPBDMNMHSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include methylating agents, oxidizing agents, and coupling reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Functionalization at Position 6: Piperazine-1-Carbonyl Installation
The 4-phenylpiperazine-1-carbonyl group is introduced via amide coupling or nucleophilic aromatic substitution (SNAr) :
-
Amide Bond Formation :
-
The carboxylic acid derivative of 4-phenylpiperazine reacts with the indazole’s amine or hydroxyl group using coupling agents like HATU or EDC/HOBt (yields: 60–85%) .
-
Example: Reaction of 6-amino-3-methoxy-2-methyl-2H-indazole with 4-phenylpiperazine-1-carbonyl chloride in dichloromethane (DCM) at 0°C .
-
-
SNAr Reactions :
Key Reaction Optimization Data
Reactivity of Substituents
-
Methoxy Group (C-3) :
-
Methyl Group (C-2) :
-
Piperazine-Carbonyl (C-6) :
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, forming CO₂ and phenylpiperazine fragments (TGA data) .
-
Photostability : Susceptible to UV-induced degradation (λ = 254 nm) via C–N bond cleavage in the piperazine moiety .
-
Hydrolytic Stability : Stable in pH 4–8 buffers for >24h; rapid hydrolysis occurs at pH <2 or >10 .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Amide coupling | High regioselectivity | Requires pre-activated carbonyl | 60–85 |
| SNAr | No protecting groups needed | Limited to electron-deficient systems | 50–75 |
| Pd-catalyzed coupling | Compatible with diverse substituents | Costly catalysts | 70–90 |
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various biological activities, primarily due to its structural features that suggest interactions with multiple biological targets.
Anticancer Activity
Research indicates that compounds with indazole structures can act as tubulin inhibitors, disrupting mitosis in cancer cells. The introduction of the piperazine moiety enhances this activity by improving binding affinity to cellular targets. Studies have shown that derivatives similar to 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole exhibit significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells .
Neurological Effects
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety. Experimental studies have indicated neuroprotective effects, warranting further investigation into its role as a neuropharmacological agent .
Antimicrobial Activity
Preliminary studies have demonstrated antimicrobial properties against a range of bacteria and fungi. The compound's efficacy was evaluated using disc diffusion methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Table 2: Antimicrobial Activity Results
| Compound ID | Zone of Inhibition (mm) | Tested Organism |
|---|---|---|
| 4a | 15 | Staphylococcus aureus |
| 4b | 14 | Bacillus cereus |
| 4e | 18 | Pseudomonas aeruginosa |
Case Study 1: Anticancer Efficacy
A study on related indazole derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest . This suggests that this compound could possess similar properties.
Case Study 2: Neuroimaging Applications
Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This opens avenues for using compounds like this compound in neurological imaging and diagnostics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context, but often involve modulation of signaling pathways or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related indazole derivatives:
Key Observations
Tautomerism and Substituent Position :
- The 2H-indazole tautomer (as in the target compound and YY-273) is pharmacologically favorable compared to 1H-indazole (e.g., YY-271). Methyl group placement at position 2 improves steric compatibility with enzymatic targets like SARS-CoV-2 3CLpro .
- In niraparib, the 2H-indazole core is critical for PARP inhibition, with a carboxamide group enhancing binding affinity .
Functional Group Impact :
- 4-Phenylpiperazine : The target compound’s phenylpiperazine moiety may confer selectivity for serotonin or dopamine receptors, similar to antipsychotic drugs, though this requires validation.
- Chlorine vs. Methoxy : Chlorine at position 6 (YY-273) enhances protease inhibition, while methoxy (target compound) may favor solubility or alternate targets.
Therapeutic Potential: Antiprotozoal indazoles (e.g., ) show that amino and methoxy groups at positions 5 and 6 enhance activity, but bulky groups like phenylpiperazine (target compound) could reduce protozoal membrane penetration . Kinase inhibitors () often feature cyano or aminomethyl groups, suggesting the target compound’s phenylpiperazine may need optimization for kinase binding .
Research Findings and Mechanistic Insights
- PARP Inhibition : Niraparib’s success underscores the 2H-indazole scaffold’s versatility in DNA repair targeting, though the target compound’s 4-phenylpiperazine may redirect its mechanism .
- Antiprotozoal Activity : Bulky substituents (e.g., phenylpiperazine) may limit efficacy against protozoa compared to smaller groups like piperidine carboxylates .
Biological Activity
3-Methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available indazole derivatives. The compound can be synthesized via a multi-step reaction involving the formation of the piperazine moiety and subsequent coupling reactions. The general procedure includes:
- Formation of the Indazole Core : Starting from 2-methylindazole, various substituents are introduced to form the desired indazole derivative.
- Piperazine Attachment : The piperazine ring is synthesized separately and then coupled to the indazole core through a carbonyl linkage.
- Final Modifications : Additional functional groups such as methoxy are introduced to enhance biological activity.
This compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation, making it a candidate for anticancer therapies.
- Modulation of Neurotransmitter Receptors : Its piperazine component suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.
Anticancer Activity
Recent studies have reported significant anticancer properties for this compound. In vitro assays demonstrated:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited IC50 values ranging from 10 to 30 µM across various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Inhibition of cell proliferation |
| NCI-H460 | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology:
- Serotonin Receptor Modulation : Preliminary data indicate that it may act as an antagonist at serotonin receptors, which could be beneficial in treating anxiety and depression .
Case Studies
-
Case Study on Cancer Treatment :
A study conducted on BT474 breast cancer cells highlighted that this compound significantly inhibited HER2 sheddase activity with an IC50 value of 13 nM, demonstrating its potential as a targeted therapy . -
Neuropharmacological Assessment :
In another investigation focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its efficacy in modulating neurotransmitter systems involved in mood regulation .
Q & A
Q. What are common synthetic routes to access the 2H-indazole core in 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole?
The 2H-indazole scaffold can be synthesized via the Cadogan reaction or Davis-Beirut reaction , which involve cyclization of nitroso imines or reductive cyclization of o-nitrobenzaldehyde derivatives, respectively . Key steps include:
- Reaction optimization : Temperature control (e.g., 80–120°C) and solvent selection (e.g., toluene or DMF) to minimize side products.
- Regioselectivity : Substituents at the 2-position (methyl group) influence the reaction pathway, favoring 2H-indazole formation over 1H-indazole isomers .
- Post-functionalization : The 6-position carbonyl group can be introduced via coupling reactions (e.g., amidation with 4-phenylpiperazine).
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., distinguishing 2H- vs. 1H-indazole) and substitution patterns (e.g., methoxy, piperazine groups) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography : Resolves ambiguous NMR assignments (e.g., planar vs. non-planar indazole rings) and confirms absolute configuration .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize targets associated with indazole/piperazine pharmacophores (e.g., kinases, PARP enzymes) .
- In vitro assays : Use enzyme inhibition assays (e.g., PARP-1/2 for DNA repair pathways) or cell viability screens (e.g., BRCA-deficient cancer lines) .
- Solubility optimization : Adjust DMSO concentration or use co-solvents (e.g., PEG-400) to mitigate aggregation in aqueous buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the piperazine-carbonyl coupling step?
- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) for amide bond formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .
Q. What computational methods are suitable for predicting SAR trends in indazole-piperazine hybrids?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP-1’s NAD+ binding pocket) .
- DFT calculations : Analyze electronic effects of substituents (e.g., methoxy group’s electron-donating properties) on indazole ring stability .
- MD simulations : Assess piperazine conformational flexibility and its impact on binding kinetics (e.g., ligand-receptor residence time) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Dynamic effects : Variable-temperature NMR identifies rotational barriers in the piperazine ring causing signal splitting .
- Crystallographic refinement : SHELX software improves resolution of disordered regions (e.g., methoxy group orientation) .
- Complementary techniques : IR spectroscopy or Raman spectroscopy validates hydrogen-bonding networks not resolved by NMR .
Q. What strategies address low solubility in pharmacokinetic studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) at the methoxy or carbonyl positions .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Screen counterions (e.g., HCl, citrate) to improve aqueous solubility without altering activity .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Indazole-Piperazine Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 5–10 mol% | ↑ Yield by 20–30% |
| Solvent | DMF | ↑ Solubility |
| Temperature | 80°C | ↓ Side products |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
